4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-17-9-5-16(6-10-17)23(28)26-13-14-29-22-19-3-1-2-4-20(19)27-21(22)15-7-11-18(25)12-8-15/h1-12,27H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPQLJHJANFVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure:
- IUPAC Name: 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
- Molecular Formula: C₂₄H₂₃ClF₂N₄S
- Molecular Weight: 440.98 g/mol
Chemical Structure Depiction:
The compound features a benzamide core with a chloro substituent and an ethyl-thio linkage to an indole derivative. The presence of fluorine on the phenyl ring enhances its biological activity through improved binding interactions.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide exhibit significant antitumor properties. For instance, derivatives containing benzamide moieties have been shown to inhibit various cancer cell lines effectively.
Case Study: HDAC Inhibition
A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated class I HDAC selectivity with an IC50 of 95.48 nM against HDAC3 and showed potent antiproliferative effects on HepG2 cells (IC50 = 1.30 μM). These findings suggest that modifications in the benzamide structure can lead to enhanced antitumor efficacy .
Kinase Inhibition
Research on related benzamide derivatives has revealed their potential as RET kinase inhibitors, which are crucial targets in cancer therapy. Compounds such as I-8 have shown strong inhibition of RET kinase activity at both molecular and cellular levels, providing a promising avenue for further investigation into the therapeutic potential of similar compounds .
Enzyme Interaction Studies
The interaction of 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide with various enzymes has been explored. A study indicated that modifications to the benzamide structure could significantly impact the inhibitory activity against HDAC enzymes, with specific derivatives exhibiting IC50 values ranging from 0.13 µM to 0.84 µM against HDAC1, HDAC2, and HDAC3 .
Summary of Biological Activities
| Activity Type | Compound Name | IC50 Value (µM) | Target Enzyme/Cell Line |
|---|---|---|---|
| Antitumor | FNA | 1.30 | HepG2 Cells |
| HDAC Inhibition | FNA | 95.48 | HDAC3 |
| RET Kinase Inhibition | I-8 | Moderate to High | RET Kinase |
Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased binding affinity |
| Thioether Linkage | Enhanced solubility |
| Chloro Substitution | Improved selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
- 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (): Structural Difference: Replaces the thioethyl-fluorophenyl group with a methyl-substituted indole and an ethyl linker. Spectral Data: NH stretches in IR (~3150–3319 cm⁻¹) align with hydrazinecarbothioamide derivatives .
Thioether-Containing Analogues
- Triazole-thiones [7–9] ():
- Structural Difference : Feature a 1,2,4-triazole ring instead of an indole.
- Key Spectral Data : C=S stretches at 1247–1255 cm⁻¹ (IR) and absence of C=O bands confirm tautomeric forms.
- Functional Relevance : The sulfur atom in both compounds may enhance binding to metalloenzymes or redox-active targets .
Fluorophenyl-Indole Derivatives
- 2-(4-fluorophenyl)-3-methyl-1H-indole (): Structural Difference: Lacks the benzamide and thioethyl groups.
Agrochemical Benzamides
- Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide) (): Structural Difference: Substituents on the benzamide differ significantly (cyanoethoxymethyl vs. thioethyl-indole-fluorophenyl).
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Synthetic Strategies : The target compound’s thioether linkage may require alkylation of a thiol intermediate, analogous to S-alkylated triazoles in .
Fluorophenyl Effects : The electron-withdrawing fluorine atom on the indole moiety could enhance binding affinity to aromatic receptors, as seen in fluorinated agrochemicals .
Thioether vs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 2-(4-fluorophenyl)-1H-indole-3-thiol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the thioether intermediate .
- Step 2 : Reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a coupling agent (e.g., trichloroisocyanuric acid) to form the final benzamide .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are standard .
Q. How is the structural stability of this compound assessed under varying conditions?
- Degradation Studies : Accelerated stability testing in solutions (e.g., methanol, DMSO) under UV light or thermal stress (40–60°C) reveals decomposition to 4-chlorobenzamide and thiol-linked byproducts via hydrolysis or oxidation .
- Analytical Tools : HPLC-PDA tracks degradation kinetics, while HRMS identifies degradation products .
Q. What are the recommended safety protocols for handling this compound?
- Hazards : Classified as a skin sensitizer (Category 1) and eye irritant (Category 2) based on structurally related benzamides .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and store at –20°C in desiccated conditions to prevent hydrolysis .
Advanced Research Questions
Q. What biological targets or pathways are associated with this compound?
- PPARδ Antagonism : Structurally analogous compounds (e.g., GSK-3787) act as irreversible PPARδ antagonists, validated via luciferase reporter assays and competitive binding studies (IC₅₀ < 100 nM) .
- Enzyme Inhibition : Related benzamides inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis pathways .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Critical Substituents :
- Fluorophenyl Group : Enhances lipophilicity and target binding (logP ~3.5) .
- Thioether Linker : Improves metabolic stability compared to ether or amine linkers .
- SAR Strategies : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzamide para-position to boost potency .
Q. What advanced analytical methods resolve crystallographic or conformational details?
- X-ray Crystallography : Single-crystal analysis (monoclinic P2₁/c space group) confirms planarity of the indole-thioether backbone and hydrogen bonding between the amide NH and chloride substituents .
- Spectrofluorometry : Fluorescence quenching studies in DMSO/water mixtures quantify aggregation tendencies, critical for bioavailability assessments .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
